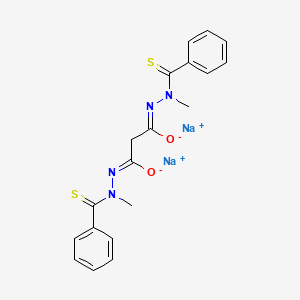
Elesclomol sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Elesclomol sodium is a compound known for its ability to induce apoptosis (programmed cell death) in cancer cells. It is being developed by Synta Pharmaceuticals and GlaxoSmithKline as a chemotherapy adjuvant. This compound has received both fast track and orphan drug status from the U.S. Food and Drug Administration for the treatment of metastatic melanoma .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Elesclomol sodium is synthesized through a series of chemical reactions. The synthesis involves the reaction of malonyl chloride with a hydrazide derivative in ethyl acetate, resulting in the formation of a yellow crystalline solid . The copper(II) complex of elesclomol disodium is synthesized by reacting the compound with copper sulfate pentahydrate in aqueous acetone at room temperature .
Industrial Production Methods: The industrial production of elesclomol disodium follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Elesclomol sodium undergoes several types of chemical reactions, including:
Oxidation: this compound induces oxidative stress by provoking a buildup of reactive oxygen species within cancer cells.
Complexation: It forms complexes with metal ions, particularly copper(II), which enhances its potency.
Common Reagents and Conditions:
Oxidation: Reactive oxygen species are generated within the cells.
Complexation: Copper sulfate pentahydrate in aqueous acetone is used for complex formation.
Major Products Formed:
Oxidation: The major product is the induction of apoptosis in cancer cells.
Complexation: The copper(II) complex of elesclomol disodium is formed, which is significantly more potent than its other metal complexes.
Aplicaciones Científicas De Investigación
Elesclomol sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study oxidative stress and metal ion complexation.
Biology: this compound is employed in research on apoptosis and oxidative stress in cancer cells.
Mecanismo De Acción
Elesclomol sodium acts by inducing oxidative stress within cancer cells. It provokes a buildup of reactive oxygen species, leading to apoptosis. The compound requires a redox-active metal ion to function, with the copper(II) complex being the most potent . The prolonged elevation of reactive oxygen species inside cancer cells causes them to exceed a critical breaking point and undergo programmed cell death .
Comparación Con Compuestos Similares
Elesclomol sodium is unique in its mechanism of action and potency. Similar compounds include:
Copper ionophores: These compounds also transport copper ions into cells but may not induce the same level of oxidative stress as elesclomol disodium.
Oxidative stress inducers: Other compounds that induce oxidative stress in cancer cells, but elesclomol disodium’s requirement for a redox-active metal ion makes it distinct.
This compound stands out due to its specific targeting of cancer cells through oxidative stress and its enhanced potency when complexed with copper(II) ions .
Propiedades
Número CAS |
874477-51-7 |
|---|---|
Fórmula molecular |
C19H18N4Na2O2S2 |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
disodium;(1Z,3Z)-N,N'-bis(benzenecarbonothioyl)-N,N'-dimethylpropanedihydrazonate |
InChI |
InChI=1S/C19H20N4O2S2.2Na/c1-22(18(26)14-9-5-3-6-10-14)20-16(24)13-17(25)21-23(2)19(27)15-11-7-4-8-12-15;;/h3-12H,13H2,1-2H3,(H,20,24)(H,21,25);;/q;2*+1/p-2 |
Clave InChI |
HHPFQODLMOUEFM-UHFFFAOYSA-L |
SMILES |
CN(C(=S)C1=CC=CC=C1)N=C(CC(=NN(C)C(=S)C2=CC=CC=C2)[O-])[O-].[Na+].[Na+] |
SMILES isomérico |
CN(/N=C(\[O-])/C/C(=N/N(C(=S)C1=CC=CC=C1)C)/[O-])C(=S)C2=CC=CC=C2.[Na+].[Na+] |
SMILES canónico |
CN(C(=S)C1=CC=CC=C1)N=C(CC(=NN(C)C(=S)C2=CC=CC=C2)[O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















